molecular formula C21H25N5O3 B2386534 3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione CAS No. 2034201-61-9

3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione

Cat. No.: B2386534
CAS No.: 2034201-61-9
M. Wt: 395.463
InChI Key: QBQNVMPJQGKQNN-UHFFFAOYSA-N
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Description

3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione is a complex organic compound that features a quinazoline core, a piperidine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole moiety: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents.

    Attachment of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Construction of the quinazoline core: This involves cyclization reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may lead to partially or fully reduced forms of the compound.

Scientific Research Applications

3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione: shares structural similarities with other quinazoline derivatives and pyrazole-containing compounds.

Uniqueness

    Structural Features: The combination of a quinazoline core, piperidine ring, and pyrazole moiety is unique and contributes to the compound’s distinct properties.

    Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity and potential for modification.

Properties

IUPAC Name

3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-13-16(14(2)24-23-13)7-8-19(27)25-11-9-15(10-12-25)26-20(28)17-5-3-4-6-18(17)22-21(26)29/h3-6,15H,7-12H2,1-2H3,(H,22,29)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQNVMPJQGKQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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